N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound, also known as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, has been found to exhibit inhibitory activity against cholinesterase enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and muscle control. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
The compound interacts with its targets, the cholinesterase enzymes, by binding to their active sites and preventing them from breaking down acetylcholine . This results in an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its levels. This can enhance the transmission of signals in the cholinergic pathway, which plays a crucial role in memory and cognition .
Pharmacokinetics
These properties can impact the bioavailability of the compound, determining its effectiveness in the body .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of cholinesterase enzymes, leading to an increase in acetylcholine levels . On a cellular level, this can enhance cholinergic transmission, potentially improving memory and cognition in conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: The compound has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile
Uniqueness
What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide apart from similar compounds is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5/c1-8-6-10(19-24-8)13(20)16-15-18-17-14(23-15)9-2-3-11-12(7-9)22-5-4-21-11/h2-3,6-7H,4-5H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHPXWJQFMSMKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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